![molecular formula C18H15F3N4O B3004714 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 2097892-20-9](/img/structure/B3004714.png)
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a multifaceted molecule that is likely to possess a complex structure due to the presence of multiple aromatic rings and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine involves the use of triethylamine as a catalyst to achieve a high yield of 87.8% . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves a five-step process including chlorination, aminolysis, reduction, and condensation, resulting in a yield of 54.5% . These methods suggest that the synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also require careful selection of precursors and reaction conditions to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the orientation of substituent groups around the benzene ring. For example, a related compound with the N-(pyridin-2-ylmethyl)benzamide moiety shows two independent molecules in the crystal structure with varying orientations of the pyridine ring relative to the benzene ring . This indicates that the molecular structure of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide would also exhibit a specific conformation that could be influenced by the steric and electronic effects of its substituents.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are influenced by the functional groups attached to the aromatic rings. The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound in subsequent chemical transformations. Although the provided papers do not detail reactions specific to N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, the synthesis and structural analyses suggest that its reactivity would be influenced by the pyridinyl, pyrazolyl, and trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms typically results in compounds with high melting points and significant solubility in organic solvents. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. While the exact properties of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide are not discussed in the provided papers, it can be inferred that it would share similar characteristics with the compounds described .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biological pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that the presence of electron-withdrawing groups like trifluoromethyl and pyridine can facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOKVCENQMEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

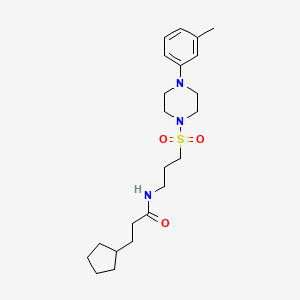
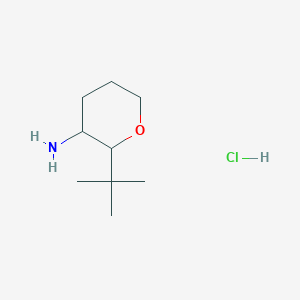
![4-oxo-8-phenyl-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3004634.png)
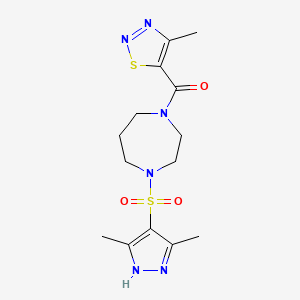


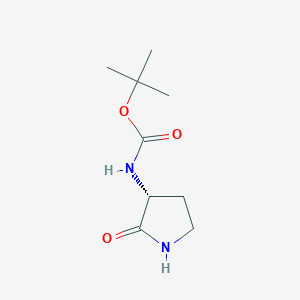




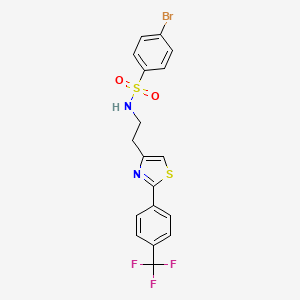

![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)